molecular formula C8H6BrF3 B1272927 1-Bromo-2-methyl-3-(trifluoromethyl)benzene CAS No. 69902-83-6

1-Bromo-2-methyl-3-(trifluoromethyl)benzene

Cat. No. B1272927
CAS RN: 69902-83-6
M. Wt: 239.03 g/mol
InChI Key: OYFKTZQGAWXNTI-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in organic synthesis, particularly as precursors for the synthesis of more complex molecules or as intermediates in various chemical reactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the synthesis of a natural product closely related to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene was accomplished starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another synthesis approach reported the preparation of a sterically hindered aryl bromide, indicating the versatility of synthetic methods for such compounds . Additionally, the synthesis and characterization of a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, were discussed, highlighting the use of NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism, as indicated by NMR spectroscopy . Conformational studies on crowded benzene derivatives have shown unique properties and conformations due to steric effects . X-ray crystallography has been used to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can lead to a variety of chemical transformations. For example, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can undergo further reactions . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis has also been demonstrated, with the formation of various organometallic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers and their interconversion upon heating affects the NMR spectral properties . The steric hindrance introduced by substituents such as trimethylsilyl groups can lead to unique conformations and properties . The crystal structures of these compounds provide insights into their solid-state properties, including intermolecular interactions and packing .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, has been identified as a versatile starting material for organometallic synthesis. This compound can undergo a range of synthetically useful reactions via intermediates such as phenylmagnesium, phenyllithium, and phenylcopper, demonstrating its utility in complex chemical syntheses (Porwisiak & Schlosser, 1996).

Deprotonation and Site Selectivity

Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including compounds similar to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, exhibit unique deprotonation behavior. They undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums, allowing for optional site selectivities in reactions. This property is crucial for creating specific regioisomers in synthetic chemistry (Mongin, Desponds, & Schlosser, 1996).

Molecular Mechanics and Conformational Studies

Dynamic NMR and molecular mechanics calculations have been used to study the conformation of molecules like 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene. Understanding the conformational properties of such compounds aids in elucidating their chemical behavior and potential applications in material science or pharmaceutical chemistry (Okazaki, Unno, Inamoto, & Yamamoto, 1989).

Trifluoromethylation of Arenes

Research has shown that methyltrioxorhenium can act as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds, using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. This process is significant for the synthesis of various trifluoromethylated organic compounds, which have applications ranging from pharmaceuticals to materials science (Mejía & Togni, 2012).

Radiosynthesis in Medical Imaging

1-[18F]Fluoromethyl-4-methyl-benzene, synthesized from a bromo analogue like 1-Bromo-2-methyl-3-(trifluoromethyl)benzene, demonstrates the potential of such compounds in radiosynthesis. This area is particularly relevant in medical imaging, where labeled compounds are used in PET scans to visualize biological processes in the body (Namolingam, Luthra, Brady, & Pike, 2001).

Synthesis of Isoindoles

The synthesis of 1-substituted 3-alkoxy-1H-isoindoles involves 1-bromo-2-(dialkoxymethyl)benzenes, akin to 1-Bromo-2-methyl-3-(trifluoromethyl)benzene. These compounds are important intermediates in the formation of isoindoles, which have various applications, including in pharmaceuticals (Kuroda & Kobayashi, 2015).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFKTZQGAWXNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379624
Record name 1-Bromo-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-3-(trifluoromethyl)benzene

CAS RN

69902-83-6
Record name 1-Bromo-2-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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